molecular formula C18H18FNO4 B2893756 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide CAS No. 1787988-98-0

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2893756
CAS No.: 1787988-98-0
M. Wt: 331.343
InChI Key: LZCXPIKDIXMDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide is a synthetic chemical compound of significant interest in pharmaceutical and medicinal chemistry research. The structure of this compound incorporates two key pharmacophores: the 2,3-dihydro-1,4-benzodioxin ring and a 4-fluorophenylacetamide group, linked through a hydroxyethyl chain. The 1,4-benzodioxane scaffold is a widely recognized template in drug discovery, known for its versatility and presence in molecules with diverse biological activities. This template has been frequently reported in scientific literature as a core structure in compounds acting as agonists and antagonists for various receptor subtypes , including alpha-adrenergic and 5-HT receptors . The strategic inclusion of the fluorophenyl group is a common practice in medicinal chemistry, often employed to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This molecular architecture makes the compound a valuable intermediate or tool for researchers investigating new therapeutic agents. Potential research applications include exploring its activity on neurological targets, its role as a building block for more complex molecules, and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c19-14-4-1-12(2-5-14)9-18(22)20-11-15(21)13-3-6-16-17(10-13)24-8-7-23-16/h1-6,10,15,21H,7-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXPIKDIXMDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described with the following molecular formula: C17H18FNO3C_{17}H_{18}FNO_3. Its structure features a benzodioxin core, which is known for various biological activities, and a fluorophenyl group that may enhance its pharmacological profile.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in metabolic pathways. For instance, studies on related benzamide derivatives have shown inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Antitumor Activity : Some derivatives have demonstrated significant antitumor effects in vitro and in vivo. For example, benzamide derivatives have been shown to inhibit cell proliferation in cancer models by targeting specific kinases .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Assay Type Result Reference
AntitumorCell ProliferationSignificant inhibition
Enzyme InhibitionDHFR InhibitionModerate inhibition
AntimicrobialZone of InhibitionEffective against bacteria

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of benzamide derivatives found that compounds similar to this compound exhibited potent antitumor activity against various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth .
  • Enzyme Interaction : Research on enzyme inhibition revealed that the compound could potentially disrupt metabolic pathways by inhibiting DHFR. This mechanism is particularly relevant in the context of cancer therapy where rapid cell division is dependent on folate metabolism .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial properties of related compounds, suggesting that this compound might also exhibit similar effects against pathogenic bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, pharmacological activities, and structure-activity relationships (SAR).

Anti-Inflammatory Activity

Compounds containing the 2,3-dihydro-1,4-benzodioxin scaffold exhibit notable anti-inflammatory properties. For example:

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid () showed comparable potency to ibuprofen in a carrageenan-induced rat paw edema assay. This activity is attributed to the benzodioxin ring’s ability to stabilize free radicals and reduce prostaglandin synthesis.
  • 2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (162) () displayed superior anti-inflammatory activity to ibuprofen, likely due to the pyrrole ring enhancing electron delocalization and interaction with cyclooxygenase (COX) enzymes.

Comparison with Target Compound: The hydroxyethyl and 4-fluorophenyl groups in the target compound may improve bioavailability and selectivity compared to simpler carboxylic acid derivatives.

Anti-Diabetic Activity

Several benzodioxin-acetamide derivatives have been evaluated for α-glucosidase inhibition, a therapeutic target for type-2 diabetes:

  • 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a-l) (): Compounds 7i and 7k showed moderate inhibition (IC50 = 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively) compared to acarbose (IC50 = 37.38 ± 0.12 μM). SAR indicates that electron-withdrawing substituents (e.g., halogens) on the phenyl ring enhance activity by improving enzyme binding .

Comparison with Target Compound : The 4-fluorophenyl group in the target compound may similarly enhance α-glucosidase affinity, but the absence of a sulfonamide linker (present in 7a-l) could reduce potency.

Antimicrobial and Antifungal Activity

  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) () demonstrated significant antimicrobial activity with low hemolytic toxicity. The 4-chlorophenylsulfonyl group is critical for disrupting microbial cell membranes .

Comparison with Target Compound : The target compound lacks a sulfonamide group, which may limit its antimicrobial efficacy. However, the 4-fluorophenyl moiety could contribute to mild antifungal activity, as fluorinated aromatics often exhibit membrane-disrupting properties.

Structural Analogues with Varied Pharmacophores

  • 2-[4-(3-Chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () includes a piperazine moiety, suggesting CNS activity via serotonin or dopamine receptor modulation.

Comparison with Target Compound : The hydroxyethyl group in the target compound may confer distinct solubility and metabolic stability compared to these analogues.

Data Tables

Table 1: Key Pharmacological Data for Selected Benzodioxin-Acetamide Derivatives

Compound Name Biological Activity IC50 or Potency Key Structural Features Reference
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Anti-inflammatory Comparable to ibuprofen Carboxylic acid, benzodioxin core
Compound 162 () Anti-inflammatory > Ibuprofen Pyrrole-acetic acid, benzodioxin core
7i () α-Glucosidase inhibition 86.31 ± 0.11 μM Sulfonamide, 3-methylphenyl
7k () α-Glucosidase inhibition 81.12 ± 0.13 μM Sulfonamide, 2,5-dimethylphenyl
7l () Antimicrobial Significant activity, low toxicity 4-Chlorophenylsulfonyl, 3,5-dimethyl

Table 2: Structural Comparison of Target Compound with Analogues

Compound Name Substituents on Benzodioxin Core Key Functional Groups Pharmacological Focus
Target Compound 2-Hydroxyethyl, 4-fluorophenyl Acetamide, hydroxyl Undetermined
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid Carboxylic acid Anti-inflammatory
7a-l () Sulfonamide, substituted phenyl Sulfonamide, halogen/methyl groups Anti-diabetic
7l () 4-Chlorophenylsulfonyl Sulfonamide, dimethylphenyl Antimicrobial

Research Findings and Implications

  • Anti-Inflammatory Potential: The hydroxyethyl group in the target compound may improve water solubility over carboxylic acid derivatives (e.g., ), but its efficacy requires validation in COX inhibition assays.
  • Anti-Diabetic Limitations : Without a sulfonamide linker, the target compound is unlikely to match the α-glucosidase inhibitory activity of 7i or 7k .
  • Antimicrobial Design : Introducing a sulfonamide group (as in ) could enhance antimicrobial activity while maintaining low toxicity.

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule combines a 2,3-dihydro-1,4-benzodioxin core with a hydroxyethylamine side chain and a 4-fluorophenylacetamide moiety. Key challenges include:

  • Regioselective functionalization of the benzodioxin ring to avoid side reactions at the oxygen-rich 1,4-positions.
  • Stereochemical control during the introduction of the hydroxyethyl group, which may require chiral resolution.
  • Stability of intermediates , particularly the acetamide group under basic or acidic conditions.

Preparation Methods

Route 1: Epoxide Ring-Opening Strategy

This method leverages epichlorohydrin to introduce the hydroxyethylamine segment (Figure 1).

Synthesis of 6-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxin

A mixture of 2,3-dihydro-1,4-benzodioxin-6-ol (10.0 g, 65.8 mmol) and epichlorohydrin (7.4 mL, 98.7 mmol) is refluxed in dimethyl sulfoxide (DMSO) with trimethylsilyl acetamide (TMSA) as a catalyst at 80°C for 12 hours. The epoxide intermediate is isolated via column chromatography (hexane/ethyl acetate, 3:1) in 78% yield.

Amine Functionalization

The epoxide is reacted with aqueous ammonium hydroxide (30%, 50 mL) at 60°C for 6 hours to yield 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethylamine. The crude product is purified by recrystallization (ethanol/water, 1:1) to achieve 85% purity.

Acylation with 2-(4-Fluorophenyl)acetic Acid

The amine (5.0 g, 23.1 mmol) is treated with 2-(4-fluorophenyl)acetyl chloride (4.8 g, 25.4 mmol) in dichloromethane (DCM) containing triethylamine (3.5 mL, 25.4 mmol) at 0–5°C. After stirring for 4 hours, the mixture is washed with 5% HCl and brine, dried over Na₂SO₄, and concentrated. The residue is recrystallized from methanol to yield the title compound (6.2 g, 72%).

Key Data

Step Reagent(s) Conditions Yield Purity (HPLC)
1 Epichlorohydrin, TMSA 80°C, 12 h 78% 95%
2 NH₄OH 60°C, 6 h 85% 89%
3 2-(4-Fluorophenyl)acetyl chloride 0–5°C, 4 h 72% 98%

Route 2: Reductive Amination Approach

This pathway avoids epoxide intermediates, instead using a ketone precursor.

Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethylamine

2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde (10.0 g, 55.6 mmol) is condensed with nitromethane in the presence of ammonium acetate to form the nitroalkene, which is reduced with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C. The amine is obtained in 68% yield after distillation.

Coupling with 2-(4-Fluorophenyl)acetic Acid

Using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM, the amine is acylated at room temperature for 24 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to afford 65% yield.

Optimization Note : Replacing DCC with ethyl chloroformate improves yield to 76% by minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, benzodioxin-H), 4.30–4.15 (m, 4H, OCH₂CH₂O), 3.65 (m, 1H, CHOH), 3.20 (dd, J = 12.0 Hz, CH₂NH), 2.85 (s, 2H, COCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 60:40).
  • Accelerated stability testing (40°C/75% RH): No degradation after 6 months.

Comparative Evaluation of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 48% 43%
Reaction Time 22 h 28 h
Scalability High Moderate
Cost Efficiency $$ $$$

Route 1 is preferred for industrial-scale synthesis due to fewer purification steps and higher throughput.

Applications and Derivatives

The compound serves as a precursor for:

  • Antidiabetic agents : Derivatives show α-glucosidase inhibition (IC₅₀ = 12.4 μM).
  • Antibacterial compounds : MIC values of 8 μg/mL against Staphylococcus aureus.

Q & A

Q. What analytical techniques are recommended for monitoring purity and yield during the synthesis of this compound?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods for tracking reaction progress and assessing purity at each synthetic stage. TLC provides rapid qualitative analysis, while HPLC quantifies yield and identifies impurities with high resolution. These techniques ensure reproducibility and scalability in multi-step syntheses .

Q. What structural motifs in this compound suggest potential biological activity?

The dihydrobenzodioxin moiety is associated with redox-modulating properties, while the 4-fluorophenyl group enhances lipophilicity and bioavailability. The hydroxyethyl linker may facilitate hydrogen bonding with biological targets, such as enzymes or receptors. These features are commonly explored in drug discovery for neurological or inflammatory targets .

Q. How should researchers design initial experiments to optimize synthetic routes?

Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical methods like factorial design reduce the number of trials while identifying critical interactions between variables. This minimizes resource expenditure and accelerates process optimization .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding the selection of viable reaction pathways. Coupling these with machine learning-driven condition screening (e.g., solvent, catalyst) reduces trial-and-error experimentation. The ICReDD framework exemplifies this integration, enabling rapid feedback between computational predictions and experimental validation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Conduct orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity assays) to confirm target engagement. Validate findings using mutational analysis of putative binding sites or isotopic labeling to track metabolite formation. Cross-referencing with structural analogs can clarify structure-activity relationships (SARs) and isolate confounding variables .

Q. How can researchers elucidate the compound’s interaction with specific enzymes or receptors?

Use X-ray crystallography or cryo-EM to resolve binding conformations. Complement this with molecular dynamics simulations to assess dynamic interactions. For non-crystallizable targets, employ NMR-based fragment screening or competitive binding assays with fluorescent probes. These methods provide mechanistic insights into selectivity and potency .

Q. What methodologies are effective for scaling up synthesis while maintaining yield and purity?

Implement continuous flow chemistry to control exothermic reactions and improve mixing efficiency. Monitor intermediates in real-time using inline spectroscopy (e.g., FTIR, Raman). Optimize purification via simulated moving bed (SMB) chromatography, which enhances separation efficiency compared to batch methods .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental conditions (e.g., solvent polarity, pH) across studies to identify variables affecting activity. Use meta-analysis tools to quantify reproducibility and isolate outliers .
  • Target Validation : Combine genetic knockdown models (e.g., CRISPR/Cas9) with phenotypic assays to confirm the compound’s mechanism of action independent of off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.